molecular formula C15H27FO4 B12309856 Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate

Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate

Cat. No.: B12309856
M. Wt: 290.37 g/mol
InChI Key: PPHJTFIAPNJXAY-UHFFFAOYSA-N
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Description

Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate is a chemical compound with the molecular formula C15H27FO4 and a molecular weight of 290.37 g/mol . . This compound is characterized by its unique structure, which includes a fluorinated heptyl chain and an isopropyl group attached to a malonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols. One common method includes the reaction of 7-fluoroheptanol with isopropylmalonic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Mechanism of Action

The mechanism of action of dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate involves its interaction with specific molecular targets and pathways. The fluorinated heptyl chain enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(7-chloroheptyl)-2-propan-2-ylpropanedioate: Similar structure but with a chlorine atom instead of fluorine.

    Dimethyl 2-(7-bromoheptyl)-2-propan-2-ylpropanedioate: Similar structure but with a bromine atom instead of fluorine.

    Dimethyl 2-(7-iodoheptyl)-2-propan-2-ylpropanedioate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms are highly electronegative, leading to increased stability and resistance to metabolic degradation . This makes the compound particularly valuable in pharmaceutical and industrial applications where stability and bioavailability are crucial .

Properties

Molecular Formula

C15H27FO4

Molecular Weight

290.37 g/mol

IUPAC Name

dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate

InChI

InChI=1S/C15H27FO4/c1-12(2)15(13(17)19-3,14(18)20-4)10-8-6-5-7-9-11-16/h12H,5-11H2,1-4H3

InChI Key

PPHJTFIAPNJXAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCCCCCF)(C(=O)OC)C(=O)OC

Origin of Product

United States

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